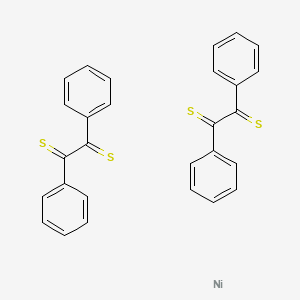

Bis(dithiobenzil) nickel

Description

The exact mass of the compound Bis(dithiobenzil)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dithiobenzil) nickel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dithiobenzil) nickel including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

28984-20-5 |

|---|---|

Molecular Formula |

C28H20NiS4-4 |

Molecular Weight |

543.4 g/mol |

IUPAC Name |

(Z)-1,2-diphenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4/b2*14-13-; |

InChI Key |

LJISAPFYPQSNRX-DEWSNNOYSA-J |

SMILES |

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].[Ni] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Executive Summary & Molecular Architecture

Technical Whitepaper: Bis(dithiobenzil) Nickel (CAS 28984-20-5) Subtitle: Mechanistic Photophysics, Synthesis Protocols, and Translational Applications in Bio-Optics[1]

Bis(dithiobenzil) nickel (CAS 28984-20-5), often abbreviated as BDN or Ni(dtb)₂ , represents a benchmark class of transition metal dithiolene complexes.[1][2] Unlike simple coordination salts, BDN is defined by its "non-innocent" ligands—where the oxidation state of the metal and the ligand cannot be defined in isolation due to extensive electron delocalization.[1]

For the researcher, BDN is not merely a dye; it is a functional photonic switch.[1] Its planar geometry allows for

Structural Specification

-

Geometry: Square Planar (

symmetry). -

Electronic State: The Nickel center is formally

, but the delocalized system behaves as a singlet ground state with low-lying excited states.[1] -

Ligand Character: The dithiobenzil ligands are redox-active, allowing the complex to sustain reversible electron transfer without decomposition—a critical trait for cycling in laser cavities or biological redox environments.[1]

Part 2: Physicochemical Profile

The following data aggregates standard characterization metrics for CAS 28984-20-5.[3] Researchers should note that "Melting Point" is often a decomposition threshold for this class.[1]

| Property | Value / Description | Context for Application |

| Molecular Formula | High sulfur content contributes to heavy-atom effect (intersystem crossing).[1] | |

| Molecular Weight | 543.41 g/mol | Moderate MW allows for encapsulation in liposomes/micelles.[1] |

| Appearance | Dark green to black crystalline powder | Indicative of strong visible/NIR absorption.[1] |

| Solubility | Soluble: Toluene, DCM, Benzene, | Critical: Requires hydrophobic carriers (PLGA, Liposomes) for bio-use.[1] |

| ~860 nm (in Toluene) | Broad band extends to 1064 nm, enabling Nd:YAG Q-switching.[1] | |

| Thermal Stability | Stable up to ~290°C | Suitable for high-power laser coatings and autoclaving protocols. |

| Molar Extinction ( | High efficiency for photon-to-heat conversion.[1] |

Part 3: Mechanistic Photophysics

To understand why BDN is used in both lasers and cancer therapy, one must distinguish its two primary relaxation pathways.[1]

Saturable Absorption (Laser Q-Switching)

At high photon flux (laser cavity), the ground state population is depleted faster than the excited state can relax.[1] The material becomes transparent ("bleaches"), releasing a giant pulse of energy.[1]

-

Relevance: Generating nanosecond pulses for microsurgery or material processing.[1]

Non-Radiative Decay (Photothermal Therapy)

In a biological context (lower intensity NIR exposure), the excited electron relaxes back to the ground state primarily via phonon emission (vibrational energy/heat) rather than fluorescence.[1]

-

Relevance: This "heat waste" is the therapeutic mechanism.[1] Localized hyperthermia (

) triggers tumor cell apoptosis.[1]

Figure 1: Dual-mode photophysical pathways of Bis(dithiobenzil) nickel.[1] Pathway A governs laser Q-switching, while Pathway B is exploited for photothermal drug development.[1]

Part 4: Synthesis & Purification Protocol

Safety Warning: This protocol involves

Reaction Scheme

The synthesis utilizes the "Benzoin Method," reacting benzoin with phosphorus pentasulfide to form a reactive dithio-intermediate, which traps the nickel ion.[1]

Figure 2: Step-wise synthesis workflow for high-purity BDN.[1]

Detailed Methodology

-

Ligand Generation:

-

Charge a 1L 3-neck round-bottom flask with Benzoin (0.1 mol) and 1,4-Dioxane (300 mL) .

-

Add Phosphorus Pentasulfide (

, 0.15 mol) slowly. -

Reflux at

for 2 hours under

-

-

Metal Complexation:

-

Cool the mixture to

. -

Dissolve

(0.05 mol) in minimal water (50 mL) and add to the reaction mixture. -

Reflux for an additional 2 hours. The mixture will darken to a deep black/green slurry.[1]

-

-

Isolation:

-

Purification (Critical for Optical Grade):

Part 5: Translational Applications (Biomedical Focus)

For drug development professionals, BDN offers a specific advantage over gold nanorods or indocyanine green (ICG): Photostability .[1]

Challenge: Hydrophobicity

BDN is insoluble in physiological media.[1] Direct injection is impossible.[1]

Solution: Nanocarrier Encapsulation

To utilize BDN for in vivo Photothermal Therapy (PTT), it must be encapsulated.[1]

-

Protocol: Flash Nanoprecipitation.[1]

Therapeutic Mechanism[1]

-

Accumulation: Nanoparticles accumulate in tumor tissue via the EPR effect (Enhanced Permeability and Retention).[1]

-

Irradiation: Exposure to 1064 nm laser (Nd:YAG) penetrates deep tissue (NIR-II window).

-

Ablation: BDN converts photons to heat.[1] If local

, proteins denature and cell membranes rupture.[1]

Part 6: References

-

Sigma-Aldrich. Bis(dithiobenzil)nickel(II) Product Specification, CAS 28984-20-5. [1]

-

Mueller-Westerhoff, U. T., et al. The synthesis and properties of dithiolene complexes.[1]Inorganic Syntheses, Vol 19.[1] [1]

-

ChemicalBook. Bis(dithiobenzil)nickel Properties and Safety Data.

-

Shcherbakov, A. et al. Nickel dithiolenes for Q-switching of solid state lasers.[1]Journal of Optical Technology. (Contextual citation for laser application).

-

Algarni, H., et al. Third-order nonlinear optical properties of bis(dithiobenzil)nickel.Optics & Laser Technology.[1] (Contextual citation for nonlinear optics).

Sources

Technical Guide: The Electronic Architecture and Synthesis of Ni(S₂C₂Ph₂)₂

Subtitle: Exploiting Ligand Non-Innocence for Near-Infrared Photothermal and Redox Applications

Part 1: Executive Summary & Core Directive

The Directive: This guide addresses the synthesis, electronic characterization, and translational utility of Bis(dithiobenzil)nickel(II) (commonly abbreviated as Ni(S₂C₂Ph₂)₂ or Ni(dtb)₂).

The Scientific Hook: Unlike classical Werner-type coordination complexes where the metal oxidation state is static, Ni(S₂C₂Ph₂)₂ is defined by ligand non-innocence . The square planar geometry is not merely a steric consequence but a requirement for the extensive

For researchers in drug development and materials science, this molecule is not just a dye; it is a redox-active scaffold with proven utility in:

-

Photothermal Therapy (PTT): High stability and extinction coefficients in the Near-Infrared (NIR) window (800–950 nm).

-

Bio-mimetic Electron Transfer: Modeling the molybdenum cofactor (Moco) found in redox enzymes like xanthine oxidase.

Part 2: Molecular Architecture & Electronic Theory

The Phenomenon of Non-Innocence

In Ni(S₂C₂Ph₂)₂, the oxidation state of the nickel center cannot be defined in isolation. The ligand (

-

Ene-1,2-dithiolate (

): A dianion (aromatic character). -

Dithioketone (

): A neutral species.[1]

The physical reality of the neutral complex is a quantum mechanical superposition, often described as

Visualization: Electronic Resonance & Delocalization

The following diagram illustrates the resonance structures that stabilize the square planar geometry, preventing the tetrahedral distortion typical of steric crowding.

Caption: Fig 1. The electronic non-innocence of the dithiolene ligand creates a resonance hybrid. The stability of the square planar geometry arises from this delocalization, allowing reversible electron storage.[2]

Part 3: Validated Synthesis Protocol

Methodology: The "Schrauzer Method" (Reaction of benzoin with phosphorus pentasulfide followed by nickel salt).

Why this method? It is thermodynamically driven and self-purifying.

Reagents & Safety

-

Benzoin (

): Precursor. -

Phosphorus Pentasulfide (

): Thionation agent. Warning: Generates -

Nickel(II) Chloride Hexahydrate (

): Metal source.[3] -

Solvent: 1,4-Dioxane or Xylene (High boiling point required).[2]

Step-by-Step Protocol

-

Thionation (Ligand Generation):

-

In a round-bottom flask equipped with a reflux condenser, suspend 10g of benzoin and 5g of

in 100 mL of 1,4-dioxane. -

Reflux for 2 hours. The solution will turn dark oily red/brown as the dithiobenzil forms.

- converts the ketone and hydroxyl groups to thioketones, followed by oxidative elimination to form the ene-dithione.

-

-

Complexation:

-

Cool the mixture slightly (to ~80°C).

-

Add a solution of

(3g dissolved in minimum water/ethanol) directly to the reaction pot. -

Reflux for an additional 2 hours. The color will shift to an intense, opaque black-green.

-

-

Isolation & Purification:

-

Cool to room temperature. The complex often precipitates as dark crystals.

-

Filter the solid.[3]

-

Crucial Wash Step: Wash with water (removes inorganic salts), then acidic ethanol (removes unreacted organic byproducts), and finally diethyl ether.[2]

-

Recrystallization: Dissolve the black solid in boiling chlorobenzene or dichloromethane. Filter hot to remove sulfur residues. Cool slowly to obtain metallic green/black needles.

-

Synthesis Workflow Diagram

Caption: Fig 2. One-pot synthesis workflow via the Schrauzer method. The in-situ generation of the ligand minimizes handling of unstable dithione intermediates.

Part 4: Characterization & Data[2]

To validate the synthesis, compare your product against these standard physicochemical properties.

Spectroscopic & Redox Data Profile

| Parameter | Value / Characteristic | Structural Insight |

| Geometry | Square Planar ( | Confirmed by diamagnetism (low spin |

| Color | Deep Green (solution), Black (solid) | Intense absorption in NIR.[2][4] |

| 860 nm ( | ||

| ~300 nm | Ligand-centered transitions. | |

| IR Stretch | Intermediate bond order (between single and double), confirming delocalization.[2] | |

| Redox Potentials | Facile reduction to the monoanion |

Part 5: Translational Applications in Drug Development

While historically a laser dye, the properties of Ni(S₂C₂Ph₂)₂ are highly relevant to modern therapeutic modalities.

Photothermal Therapy (PTT) Agents

The intense extinction coefficient at ~860 nm places this complex exactly in the biological tissue transparency window .

-

Mechanism: Upon irradiation with an 808 nm laser, the complex undergoes non-radiative decay, converting photon energy into localized heat.[2]

-

Advantage over Gold Nanorods: Nickel dithiolenes exhibit superior photostability. They do not "melt" or reshape under high-fluence laser pulses, maintaining efficacy over repeated treatment cycles [1].[2]

Redox Pharmacophore Modeling

The reversible redox couple (

-

Application: Researchers designing inhibitors for molybdenum-containing enzymes (e.g., Xanthine Oxidase) use nickel dithiolenes as structural and electronic analogues to screen for binding affinity and redox disruption capabilities [2].[2]

References

-

Camerel, F., & Fourmigué, M. (2020).[2][4] Photothermal Stimulation of Functional Dithiolene Complexes in Soft Matter. Journal of Materials Chemistry C .

-

Schrauzer, G. N., & Mayweg, V. P. (1965). Coordination Compounds with Delocalized Ground States. Bis(dithiobenzil)nickel.[5] Journal of the American Chemical Society .

-

Ray, K., et al. (2005).[2] Electronic Structure of Nickel Bis(dithiolene) Complexes. Inorganic Chemistry .

-

Müller-Westerhoff, U. T. (1986). Transition-Metal Dithiolenes. Comprehensive Coordination Chemistry .

Sources

- 1. The dithiolene ligand--'innocent' or 'non-innocent'? A theoretical and experimental study of some cobalt-dithiolene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The [M6(S2C2Ph2)6] (M = Ni, Pd, Pt) Series: Multielectron Reservoirs That Sustain Ligand-Based Oxidations and Metal-Based Reductions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]

Technical Guide: Bis(dithiobenzil) Nickel Solubility & Application in Organic Media

The following technical guide provides an in-depth analysis of Bis(dithiobenzil) nickel, specifically tailored for researchers in organic chemistry, materials science, and early-stage drug development (specifically nanomedicine and bio-imaging).

Executive Summary & Chemical Identity[1]

Bis(dithiobenzil) nickel(II), often referred to as Nickel bis(stilbenedithiolate) , is a coordination complex characterized by its intense near-infrared (NIR) absorption and square-planar geometry.[1] While historically utilized in Q-switching lasers and nonlinear optics, its utility in drug development has surged within the domains of photothermal therapy (PTT) and two-photon bio-imaging .[1]

However, its application is frequently bottlenecked by its strict hydrophobicity.[1] Successful deployment requires a mastery of its solubility profile in organic solvents to facilitate encapsulation into biocompatible nanocarriers (e.g., liposomes or polymeric nanoparticles).

Chemical Profile

| Property | Detail |

| IUPAC Name | Bis(1,2-diphenyl-1,2-ethenedithiolato)nickel(II) |

| Common Name | Bis(dithiobenzil) nickel; Ni(S₂C₂Ph₂)₂ |

| CAS Number | 28984-20-5 |

| Molecular Formula | C₂₈H₂₀NiS₄ |

| Molecular Weight | 543.41 g/mol |

| Appearance | Dark black/green crystals |

| Key Feature | "Non-innocent" dithiolene ligands allowing extensive electron delocalization.[1][2][3][4] |

Solubility Profile & Solvent Compatibility[1]

The solubility of Bis(dithiobenzil) nickel is governed by the π-stacking interactions of its phenyl rings and the planar nature of the dithiolene core. It exhibits a "like-dissolves-like" behavior typical of aromatic organometallics but shows distinct solvatochromic shifts.[1]

Quantitative Solubility Matrix

Data approximated based on saturation limits at 25°C.

| Solvent Class | Solvent | Solubility Rating | Visual Indicator | Application Relevance |

| Aromatic Hydrocarbons | Toluene | High (>10 mg/mL) | Deep Green Solution | Primary solvent for synthesis & purification.[1] |

| Benzene | High | Deep Green | Alternative to toluene (higher toxicity).[1] | |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Green/Blue-Green | Ideal for film casting and encapsulation.[1] |

| Chloroform (CHCl₃) | Moderate-High | Green | Caution: Photochemical instability (see Safety).[1] | |

| Polar Aprotic | DMF / DMSO | Low / Sparingly | Brownish-Green | Used for specific coupling reactions; poor for storage.[1] |

| Acetone | Low | Pale Green | Poor solvent; often used as a wash.[1] | |

| Polar Protic | Ethanol / Methanol | Insoluble | Clear / Precipitate | Used as anti-solvents for recrystallization.[1] |

| Water | Insoluble | Suspension | Requires encapsulation for bio-use.[1] |

Mechanistic Insight: Why Toluene?

The high solubility in toluene is not accidental.[1] The phenyl rings of the stilbenedithiolate ligand engage in favorable π-π interactions with the toluene solvent molecules.[1] This disrupts the crystal lattice energy of the solid complex more effectively than aliphatic solvents (like hexanes) or highly polar solvents (like water) which cannot intercalate the planar stacking.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Rationale: This method utilizes the solubility differential between the thiophosphoric ester intermediate (soluble in dioxane) and the final nickel complex (soluble in hot toluene but crystallizes upon cooling).

Reagents: Benzoin, Phosphorus Pentasulfide (P₄S₁₀), Nickel(II) Chloride Hexahydrate, Dioxane, Toluene.

-

Ligand Formation: Reflux Benzoin (0.1 mol) and P₄S₁₀ (0.15 mol) in dry dioxane for 2 hours.

-

Complexation: Cool the mixture to 60°C. Add NiCl₂·6H₂O (0.05 mol) dissolved in minimal water.[1] Heat to 90-100°C for 2 hours.

-

Observation: The solution turns dark black/green immediately upon Ni coordination.[1]

-

-

Isolation: Cool to room temperature. Filter the crude black solid.[1] Wash with water (to remove unreacted Ni salts) and ethanol (to remove organic byproducts).

-

Purification (The "Toluene Lift"):

Protocol B: Photostability Testing in Organic Media

Critical for Drug Development: If used as a standard in bio-assays, stability is paramount.[1]

-

Prepare a 10 µM solution of Bis(dithiobenzil) nickel in Toluene and Chloroform .[1]

-

Measure baseline Absorbance (λ_max ≈ 855 nm).[1]

-

Expose both samples to ambient light or UV (254 nm) for 4 hours.

-

Result:

Applications in Drug Development & Bio-Research[1]

While the molecule itself is toxic, its optical properties make it a high-value payload for nanomedicine.[1]

Photothermal Therapy (PTT) Agents

Bis(dithiobenzil) nickel has a massive extinction coefficient in the NIR window (800–1000 nm), allowing for deep tissue penetration.

-

Workflow: The hydrophobic complex is encapsulated into the core of a PEGylated phospholipid micelle or PLGA nanoparticle.[1]

-

Mechanism: Upon NIR laser irradiation, the complex undergoes non-radiative decay, converting photon energy into localized heat (>42°C), ablating tumor cells.

Two-Photon Fluorescence Imaging

The high two-photon absorption cross-section (GM units) allows for deep-tissue imaging with minimal background autofluorescence.[1]

Visualization: Nanomedicine Encapsulation Workflow

The following diagram illustrates the critical role of solvent selection (DCM) in processing the complex for bio-applications.

Caption: Figure 1.[1] Encapsulation workflow converting hydrophobic Bis(dithiobenzil) nickel into a hydrophilic nanotherapeutic agent using DCM as the transient solvent.

Safety & Handling (E-E-A-T)

-

Nickel Toxicity: Nickel compounds are classified as Group 1 Carcinogens (IARC).[1] All handling must occur in a fume hood.[1]

-

Skin Sensitization: Dithiolene ligands can cause severe contact dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Waste Disposal: Solutions containing this complex must be segregated into Heavy Metal Organic Waste streams, not general organic waste.[1]

References

-

Synthesis & Structure: Sartain, D., & Truter, M. R. (1967).[4][6] The crystal structure of bis(dithiobenzil)nickel. Journal of the Chemical Society A. Link[4][6]

-

Photochemical Stability: Jones, I. W., et al. (2002). The photolysis of bis(dithiobenzil)nickel in chloroform. Transition Metal Chemistry. Link

-

Two-Photon Absorption: Cho, J. Y., et al. (2008).[1][7] Synthesis of a Nickel Bis(dithiolene) Complex with Strong Near-Infrared Two-Photon Absorption. Molecular Crystals and Liquid Crystals.[1][7] Link

-

General Properties: TCI Chemicals. Product Specification: Bis(dithiobenzil)nickel(II).[4] Link

-

Bio-Application Context: Mueller-Westerhoff, U. T., et al. (1991).[1] Dithiolene and related species. Comprehensive Coordination Chemistry. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]

- 5. "The photolysis of bis(dithiobenzil)nickel in chloroform" by Ian W. Jones, Xia Tian et al. [scholarcommons.scu.edu]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. api.creol.ucf.edu [api.creol.ucf.edu]

Introduction to BDN Dye: An Indispensable Tool in Research

An In-Depth Technical Guide to the Physicochemical Properties of BDN Dye for Researchers and Drug Development Professionals

A Note on Nomenclature: The term "BDN dye" is not a universally standardized identifier. In the context of fluorescent probes and laser applications, it is often used to refer to 1,1'-di-n-butyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate . This guide will focus on the properties of this specific indocarbocyanine dye. It is crucial for researchers to verify the precise chemical structure of the dye they are using, as variations in alkyl chain length or counter-ion can influence its physicochemical properties.

1,1'-di-n-butyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, hereafter referred to as BDN dye, belongs to the extensive family of cyanine dyes. These synthetic dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. A key feature of cyanine dyes, including BDN, is their exceptionally high molar absorption coefficients, making them highly efficient at absorbing light.[] Their absorption and fluorescence properties are tunable by altering the length of the polymethine chain and the nature of the heterocyclic groups.

BDN dye, with its absorption maximum typically in the visible to near-infrared (NIR) region of the electromagnetic spectrum, has found utility in a range of applications. Cyanine dyes are widely employed as fluorescent labels for biomolecules, such as proteins and nucleic acids, due to their bright fluorescence and the fact that their spectral properties often do not overlap with the intrinsic fluorescence of biological samples.[2] Furthermore, their sensitivity to the surrounding environment makes them valuable as probes for membrane potential and fluidity.[3][4] In the realm of materials science, related dyes are utilized as Q-switching agents for lasers.

A precise understanding of the fundamental physicochemical properties of BDN dye, namely its molecular weight and molar extinction coefficient, is paramount for its effective and reproducible use in any experimental setting. These parameters are the bedrock of quantitative analysis, enabling researchers to prepare solutions of known concentration and to accurately interpret spectroscopic data.

Molecular Weight: The Foundation of Quantitative Analysis

The molecular weight of a compound is a fundamental constant derived from its chemical formula. For BDN dye, the empirical formula is C₃₃H₄₃N₂·ClO₄.[5]

The molecular weight (MW) is calculated as follows:

-

Carbon (C): 33 atoms × 12.011 g/mol = 396.363 g/mol

-

Hydrogen (H): 43 atoms × 1.008 g/mol = 43.344 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

Total Molecular Weight = 567.17 g/mol [5]

This value is critical for preparing stock solutions of a specific molarity, which is a prerequisite for most quantitative applications in drug development and research.

Molar Extinction Coefficient: A Measure of Light Absorption

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a molecule in a specific solvent and at a defined temperature. The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the light through the sample (typically 1 cm for a standard cuvette)

Cyanine dyes are renowned for their very high molar extinction coefficients, often in the range of 100,000 to 250,000 M⁻¹cm⁻¹.[] This high value signifies that even at low concentrations, these dyes can absorb a significant amount of light, which contributes to their brilliance as fluorescent probes.

Factors Influencing the Extinction Coefficient of BDN Dye

It is crucial to understand that the extinction coefficient is not an absolute constant but is influenced by several factors:

-

Solvent: The polarity and refractive index of the solvent can alter the electronic structure of the dye, thereby affecting its absorption spectrum and extinction coefficient.[5] BDN dye is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[6]

-

Concentration and Aggregation: At high concentrations, cyanine dyes have a tendency to form aggregates (dimers or H- and J-aggregates), which exhibit different absorption spectra and molar absorptivities compared to the monomeric form.[7]

-

Temperature: While generally a minor effect, temperature can influence the solvent properties and the equilibrium between monomeric and aggregated forms of the dye.

-

pH: The pH of the solution can affect the protonation state of the dye molecule, potentially altering its electronic structure and absorption properties.

Experimental Determination of the Molar Extinction Coefficient

The following protocol outlines a reliable method for the experimental determination of the molar extinction coefficient of BDN dye using UV-Visible spectrophotometry. This self-validating system ensures accuracy and reproducibility.

Objective: To determine the molar extinction coefficient (ε) of BDN dye in a specified solvent at its wavelength of maximum absorbance (λ_max).

Materials:

-

BDN dye (1,1'-di-n-butyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)

-

Spectrophotometric grade solvent (e.g., methanol or DMSO)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Experimental Protocol:

-

Preparation of a Stock Solution: a. Accurately weigh a small amount (e.g., 1-2 mg) of BDN dye using an analytical balance. b. Quantitatively transfer the weighed dye to a volumetric flask (e.g., 10 mL). c. Dissolve the dye completely in the chosen solvent and fill the flask to the mark. d. Calculate the precise molar concentration of this stock solution using the molecular weight of 567.17 g/mol .

-

Preparation of Serial Dilutions: a. Perform a series of accurate serial dilutions from the stock solution to prepare at least five different concentrations of the dye. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers to ensure linearity.

-

Spectrophotometric Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. b. Set the spectrophotometer to scan a wavelength range appropriate for BDN dye (e.g., 400-800 nm). c. Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument. d. Record the absorbance spectrum for each of the diluted solutions. e. Identify the wavelength of maximum absorbance (λ_max).

-

Data Analysis: a. For each concentration, record the absorbance value at the determined λ_max. b. Create a plot of absorbance (at λ_max) on the y-axis versus concentration (in M) on the x-axis. c. Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin, confirming that the Beer-Lambert Law is obeyed in this concentration range. d. According to the Beer-Lambert Law (A = εcl), the slope of the resulting line is equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.

Summary of Physicochemical Properties

| Property | Value | Source |

| Full Chemical Name | 1,1'-di-n-butyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | - |

| Synonym | BDN Dye | - |

| CAS Number | 131443-20-4 | [5] |

| Molecular Formula | C₃₃H₄₃N₂·ClO₄ | [5] |

| Molecular Weight | 567.17 g/mol | [5] |

| Appearance | Green-lustrous crystalline powder | [6] |

| Solubility | DMSO, methanol | [6] |

| Absorption Maximum (λ_max) in Methanol | ~643 nm | [6] |

| Molar Extinction Coefficient (ε) | Typically 150,000 - 250,000 M⁻¹cm⁻¹ (solvent dependent) | Estimated based on similar dyes[] |

Experimental Workflow for Extinction Coefficient Determination

Conclusion

A thorough understanding and precise determination of the molecular weight and molar extinction coefficient of BDN dye are non-negotiable for ensuring the accuracy, reproducibility, and validity of experimental results. While the molecular weight is a fixed value derived from the chemical formula, the extinction coefficient is highly dependent on the experimental conditions. Therefore, for quantitative applications in fields such as drug development, diagnostics, and fundamental research, it is strongly recommended that researchers experimentally determine the extinction coefficient of BDN dye in the specific solvent system and concentration range relevant to their work. This diligence forms the basis of robust and reliable scientific inquiry.

References

-

Spectral Properties of an Indotricarbocyanine Dye upon Complexation by Detonation Nanodiamonds and Blood Serum Proteins. SciSpace. [Link]

-

Absorption Spectra of Conjugated Dyes. Harvard University. [Link]

-

Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes. PMC. [Link]

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. [Link]

-

Optical Absorption of Indocyanine Green (ICG). Oregon Medical Laser Center. [Link]

-

1,1′-Dibutyl-3,3,3′,3′-tetramethylindadicarbocyanine perchlorate. WeylChem. [Link]

-

Chemistry: Molecular Sizes of Conjugated Cyanine Dyes. StudyCorgi. [Link]

-

1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate. PubChem. [Link]

-

Emission and absorption properties of indocyanine green in Intralipid solution. PMC. [Link]

-

Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. PubMed Central. [Link]

Sources

- 2. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DiIC16(3) perchlorate [1,1-Dihexadecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]

- 4. DiIC12(3) perchlorate [1,1-Didodecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]

- 5. xray.uky.edu [xray.uky.edu]

- 6. 1,1'-Dibutyl-3,3,3',3'-tetramethyl indadicarbocyanine perchlorate - CAS-Number 131443-20-4 - Order from Chemodex [chemodex.com]

- 7. Optical Absorption of Indocyanine Green (ICG) [omlc.org]

Methodological & Application

Application Note: Preparation of BDN-Doped PMMA Polymer Films for Passive Q-Switching

Executive Summary

This application note details the protocol for fabricating Poly(methyl methacrylate) (PMMA) thin films doped with Bis(4-dimethylaminodithiobenzil)nickel(II) (BDN). BDN is a robust saturable absorber dye widely used for passive Q-switching of Nd:YAG lasers (1064 nm). Unlike cyanine dyes, BDN offers superior photochemical stability and a high damage threshold. This guide addresses the critical challenges of host matrix compatibility, aggregation control, and optical homogeneity, providing a reproducible workflow for generating high-quality solid-state saturable absorbers.

Materials & Equipment

Chemical Reagents[1][2][3][4]

-

Polymer Matrix: Poly(methyl methacrylate) (PMMA).[1][2]

-

Specification: Optical grade, MW ~120,000 – 350,000 g/mol . (High MW improves mechanical strength but increases solution viscosity).

-

-

Saturable Absorber Dye: Bis(4-dimethylaminodithiobenzil)nickel(II) (BDN).

-

Solvent: Chlorobenzene (C₆H₅Cl) or 1,2-Dichloroethane (DCE).

-

Purity: Anhydrous, ≥99.8%.

-

Selection Logic: Chlorobenzene is preferred over chloroform due to its higher boiling point (131°C vs 61°C), which slows evaporation, reducing the "orange peel" effect and preventing thermal shock to the polymer chains during spin coating.

-

Equipment

-

Spin Coater: Programmable speed (500–4000 RPM).

-

Ultrasonic Bath: For ensuring complete dye dissolution.

-

Syringe Filters: PTFE (Hydrophobic), 0.2 µm and 0.45 µm pore size.

-

Vacuum Oven: Capable of maintaining 10⁻² Torr at temperatures up to 120°C.

-

Glass Substrates: BK7 or Quartz (1 inch diameter or 25x25 mm), pre-cleaned.

Pre-Formulation Considerations

Concentration & Optical Density (OD)

The doping concentration is dictated by the required initial transmission (

-

Typical Range: 0.1 wt% to 2.0 wt% (dye relative to polymer).

-

Calculation:

Where

Solubility Limits

BDN has limited solubility in PMMA. Exceeding ~2 wt% often leads to dye aggregation (dimerization), which broadens the absorption peak and reduces the modulation depth.

Experimental Protocol

Workflow Diagram

The following diagram illustrates the critical path for film preparation, highlighting the filtration checkpoints essential for optical quality.

Figure 1: Step-by-step workflow for BDN-doped PMMA film fabrication.[5]

Solution Preparation (Standard: 10 wt% PMMA)

-

Prepare Solvent Base: Measure 10 mL of Chlorobenzene into a clean amber glass vial (BDN is light sensitive; minimize exposure).

-

Dissolve Dye: Add the calculated mass of BDN dye (e.g., 2 mg for a low-doping test) to the solvent.

-

Action: Sonicate for 15 minutes until the solution is a clear, dark emerald green.

-

Why: Dissolving the dye before the polymer ensures it is fully solvated. It is difficult to disperse dye aggregates once the solution becomes viscous with PMMA.

-

-

Add Polymer: Add 1.0 g of PMMA pellets to the dye solution.

-

Mixing: Seal the vial and stir magnetically at 200 RPM at 40°C for 12–24 hours.

-

Caution: Do not shake vigorously to avoid introducing micro-bubbles.

-

-

Filtration: Draw the viscous solution into a glass syringe. Attach a 0.45 µm PTFE filter and dispense into a fresh, dust-free vial. Allow to rest for 1 hour to degas.

Film Fabrication: Spin Coating

This method produces thin films (1–10 µm) on rigid substrates.

-

Substrate Prep: Clean substrates via sonication (Acetone → Isopropanol → DI Water). Plasma treat (O₂ plasma, 30s) to improve adhesion.

-

Dispense: Place substrate on the chuck. Apply enough solution to cover 80% of the surface (Static dispense) or pour while rotating slowly (Dynamic dispense).

-

Spin Cycle:

-

Step 1 (Spread): 500 RPM for 10s (Ramp: 100 RPM/s).

-

Step 2 (Thinning): 2000 RPM for 45s (Ramp: 500 RPM/s).

-

Note: Higher speeds yield thinner films. For Chlorobenzene, 2000 RPM typically yields ~2–3 µm thickness with 10 wt% PMMA.

-

Film Fabrication: Solution Casting (Free-Standing)

For thick Q-switches (50–200 µm), spin coating is insufficient.

-

Mold Prep: Use a polished glass petri dish or a Teflon mold.

-

Casting: Pour the filtered solution into the mold. Cover with a glass funnel or perforated foil to restrict airflow.

-

Critical: Slow evaporation is key. Rapid drying causes "skinning" (solvent trapped inside) and surface wrinkling.

-

-

Drying: Leave at ambient temperature (in a fume hood) for 48 hours.

Post-Processing (Annealing)

Thermal treatment is required to remove residual solvent and relax polymer stress.

-

Protocol:

-

Soft Bake: 60°C for 2 hours (Hotplate or Oven).

-

Hard Bake: 90°C for 4 hours under vacuum (-0.1 MPa).

-

Cool Down: Ramp down slowly (1°C/min) to room temperature to prevent thermal shock cracking.

-

Characterization & QC

| Parameter | Method | Acceptance Criteria |

| Transmission ( | UV-Vis Spectrophotometer (900–1200 nm) | Target ± 2% at 1064 nm |

| Film Thickness | Profilometer or Ellipsometry | Uniformity < 5% variance |

| Homogeneity | Optical Microscopy (100x) | No visible aggregates or pinholes |

| Damage Threshold | Pulsed Laser Test (1064 nm, 10 ns) |

Troubleshooting Guide

The "Orange Peel" Effect

-

Symptom: The film surface looks wavy or textured like an orange peel.

-

Cause: Solvent evaporated too quickly, causing Rayleigh-Bénard instability cells.

-

Solution: Use a solvent with a higher boiling point (Chlorobenzene instead of Chloroform) or cover the casting dish to reduce airflow.

Dye Aggregation

-

Symptom: Hazy films or broadened absorption peaks.

-

Cause: Doping concentration exceeds solubility limit of PMMA.

-

Solution: Reduce dye load or use a co-solvent (e.g., 10% Cyclohexanone) to improve dye solubility.

Pinholes

-

Symptom: Tiny circular voids in the film.

-

Cause: Micro-bubbles in the solution or particulate contamination.

-

Solution: Degas the solution for 2 hours before coating; ensure strict cleanroom protocols during substrate preparation.

References

-

Drexhage, K. H., & Müller-Huchel, U. (1973). Q-switching saturable absorber dye for a laser. U.S. Patent 3,743,964. Link

- Kopczyński, K., et al. (1992). BDN-dye-doped polymer Q-switches for Nd:YAG lasers.

-

Mishra, S., et al. (2015). Preparation and Characterization of Polymer Films of PMMA and its Composites. Springer Proceedings in Physics, 166, 383-389. Link

-

US Army Electronics Command. (1979). Near Infrared Laser Dye Q-Switches: Stability and Performance. DTIC Technical Report. Link

-

Sigma-Aldrich. (2023). Bis(4-dimethylaminodithiobenzil)nickel(II) Product Specification. Link

Sources

- 1. Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One‐step method for the preparation of poly(methyl methacrylate) modified titanium‐bioactive glass three‐dimensional scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Optical Limiting with Bis(dithiobenzil) Nickel: Protocols for NIR Sensor Protection

Application Note: AN-OPT-NiDTB-001

Executive Summary

This guide details the application of Bis(dithiobenzil) nickel(II) (commonly abbreviated as BDN or Ni(dtb)₂ ) for optical limiting (OL) applications. BDN is a planar nickel-dithiolene complex exhibiting intense absorption in the near-infrared (NIR) region and robust photostability.

Primary Application: Passive protection of optical sensors (including human eyes and CCD/CMOS detectors) against high-intensity laser radiation (specifically Nd:YAG at 1064 nm and frequency-doubled 532 nm).

Mechanism: The material functions via Reverse Saturable Absorption (RSA) , where the excited state absorption cross-section (

Technical Background & Mechanism

The Physics of Optical Limiting in BDN

Unlike simple saturable absorbers used for Q-switching (which become transparent at high intensity), optical limiters must become opaque at high intensity. BDN achieves this through a five-level electronic system.

-

Ground State Absorption: The material absorbs incident photons, promoting electrons to the first excited singlet state (

). -

Intersystem Crossing (ISC): The heavy Nickel atom facilitates rapid spin-orbit coupling, transferring the population to the Triplet state (

) on a sub-nanosecond timescale. -

Excited State Absorption (ESA): If the laser pulse duration is comparable to or longer than the ISC time, the population accumulates in

. Subsequent photons are absorbed by the triplet state ( -

Limiting Action: Because

, the material absorbs more strongly as intensity increases, "clamping" the transmitted energy.

Visualizing the Pathway

The following Jablonski diagram illustrates the energy transfer essential for RSA.

Figure 1: Energy level diagram showing the Reverse Saturable Absorption (RSA) pathway. The red arrow represents the high-absorption transition responsible for optical limiting.

Protocol 1: Material Preparation & Solubilization

Objective: Prepare a stable, optically clear solution of BDN for Z-scan measurements. Safety: BDN is a nickel compound.[1][2][3] Handle with gloves in a fume hood. Avoid inhalation of dust.[1]

Synthesis (Schrauzer Method Summary)

While commercially available, high-purity BDN is often synthesized in-house to ensure fresh dithiolene ligands.

-

Reagents: Benzoin, Phosphorus Pentasulfide (

), Nickel(II) Chloride ( -

Reaction: Reflux benzoin with

in dioxane to form the dithiobenzil intermediate. Filter. Add -

Precipitation: The dark green/black crystals of

precipitate immediately. -

Purification: Recrystallize from boiling toluene or chlorobenzene.

Solution Preparation (Critical for RSA)

Context: Oxygen is a triplet quencher. If

Step-by-Step:

-

Solvent Selection: Use Toluene or Dichloromethane (DCM) . Toluene is preferred for higher thermal stability.

-

Concentration: Prepare a stock solution of

M.-

Calculation: MW of BDN

g/mol .[3] Dissolve 5.43 mg in 10 mL solvent.

-

-

Filtration: Pass through a 0.2

m PTFE syringe filter to remove scattering particulates. -

Degassing (Mandatory):

-

Transfer solution to a quartz cuvette with a sealable stopcock.

-

Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze solution in liquid

. -

Apply vacuum (< 0.1 mbar) to remove headspace gas.

-

Thaw in warm water.

-

-

Backfill with Nitrogen or Argon.

-

Protocol 2: Optical Characterization (Z-Scan)

Objective: Quantify the nonlinear absorption coefficient (

Experimental Setup

The Z-scan moves the sample through the focal point of a focused laser beam.

Equipment:

-

Laser Source: Nd:YAG (532 nm or 1064 nm).

-

Pulse Width: Nanosecond regime (e.g., 5–10 ns) is preferred for RSA. Picosecond pulses measure TPA.

-

Repetition Rate: Low (1–10 Hz) to prevent thermal lensing effects (solvent boiling).

-

Focusing: Lens with

cm.

Figure 2: Schematic of the Z-scan experimental setup.[4][5] The sample moves through the focal plane (Z=0).

Measurement Procedure (Open Aperture)

-

Alignment: Ensure the beam is Gaussian (

). -

Calibration: Run a scan with a

standard to verify the Rayleigh range ( -

Sample Scan:

-

Remove the aperture (Open Aperture configuration).[6]

-

Translate sample from

(far from focus) to -

Record Transmission

.

-

-

Observation:

-

Optical Limiting: You will see a symmetric dip in transmission at

(focal point). -

Saturable Absorption (Bleaching): You would see a peak at

(Not desired for limiting).

-

Data Analysis & Interpretation

Calculating the Nonlinear Coefficient ( )

The normalized transmittance for Open Aperture Z-scan is fitted to:

Where:

- [7]

-

: Peak on-axis intensity at focus (

-

: Effective path length

- : Nonlinear absorption coefficient (cm/GW).

Interpretation:

-

A positive

indicates RSA or TPA (Good for limiting). -

A negative

indicates Saturable Absorption (Bad for limiting).

Comparative Performance Data

The following table summarizes typical values for BDN in Toluene at 532nm (ns pulses).

| Parameter | Symbol | Typical Value | Unit | Notes |

| Linear Absorption Coeff. | 1.5 - 2.0 | Concentration dependent | ||

| Nonlinear Abs. Coeff. | 20 - 45 | cm/GW | Indicates strong limiting | |

| Limiting Threshold | ~0.5 | Fluence where T = 50% | ||

| Ground State Cross-sec. | ||||

| Excited State Cross-sec. | Ratio |

Note: Data derived from standard ns-pulse experiments. Values vary with specific ligand substitution.

Troubleshooting & Expert Insights

Common Failure Modes

-

Signal is noisy or asymmetric:

-

Cause: Sample surface imperfections or "thermal blooming" (solvent heating).

-

Fix: Reduce laser repetition rate to < 1 Hz. Ensure cuvette is optical quality quartz.

-

-

No limiting observed (Flat line):

-

Cause: Oxygen quenching of the triplet state.

-

Fix: Re-do the Freeze-Pump-Thaw cycle. Ensure the cuvette is airtight.

-

-

Permanent damage to sample:

-

Cause: Intensity exceeded the breakdown threshold of the solvent/glass.

-

Fix: Reduce incident energy. Optical limiting must occur before material destruction.

-

Protocol Workflow Summary

Figure 3: Operational workflow for characterizing BDN optical limiters.

References

-

Synthesis & Structure: Sartain, D., & Truter, M. R. (1967).[3] The crystal structure of bis(dithiobenzil)nickel.[3] Journal of the Chemical Society A, 1264.[3] Link

-

Z-Scan Theory: Sheik-Bahae, M., et al. (1990). Sensitive measurement of optical nonlinearities using a single beam.[5] IEEE Journal of Quantum Electronics, 26(4), 760-769. Link

-

Optical Limiting in Nickel Complexes: O’Flaherty, S. M., et al. (2003). Nonlinear optical properties of metal-dithiolene complexes. Journal of the Optical Society of America B, 20(3), 521-533. Link

-

NIR Properties: Wang, Z., et al. (2011).[3] Syntheses and Characterization of Several Nickel Bis(dithiolene) Complexes with Strong and Broad Near-IR Absorption. Inorganica Chimica Acta, 376(1), 619-627. Link[3]

Sources

- 1. Bis(dithiobenzil)nickel(II) | 28984-20-5 | TCI AMERICA [tcichemicals.com]

- 2. Bis(dithiobenzil) nickel | C28H20NiS4 | CID 11272716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]

- 4. newport.com [newport.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Z-scan technique - Wikipedia [en.wikipedia.org]

- 7. Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film [opg.optica.org]

Fabricating solid-state saturable absorbers with nickel complexes

Executive Summary

This guide details the fabrication of solid-state saturable absorbers (SAs) utilizing Nickel-bis(dithiolene) complexes embedded in a Poly(methyl methacrylate) (PMMA) matrix. Unlike semiconductor saturable absorber mirrors (SESAMs), which require expensive molecular beam epitaxy, Ni-complex SAs offer a cost-effective, solution-processable alternative with ultrafast recovery times (<1 ps) and broad tunability in the near-infrared (NIR) region (1000–1600 nm).

Target Audience: Photonics Researchers, Materials Scientists, and Laser Engineers.

Scientific Rationale & Mechanism

The core functionality relies on the third-order nonlinear optical response (

-

Ground State Absorption: At low light intensities, the Ni-dithiolene complex absorbs photons via

transitions in the dithiolene ring system. -

Pauli Blocking (Saturation): As intensity increases (e.g., the leading edge of a laser pulse), the excited states fill up. Due to the finite relaxation time, the ground state becomes depleted, and the material becomes transparent (bleached).

-

Ultrafast Recovery: The electrons relax back to the ground state on a picosecond timescale, "closing" the absorber and effectively carving out a short pulse.

Why Nickel Complexes?

-

Photostability: Superior to organic dyes (e.g., HITCI).

-

Solubility: Highly compatible with organic solvents used for polymer spinning.

-

Tunability: The absorption peak can be shifted by modifying the ligands (e.g., changing phenyl groups to alkyl chains).

Phase 1: Material Preparation

Reagents & Materials

| Component | Specification | Purpose |

| Active Material | Bis(4-dimethylaminodithiobenzil)nickel(II) (or similar Ni-dithiolene) | Nonlinear optical absorber |

| Host Matrix | PMMA (MW ~120,000 - 996,000) | Optical quality host medium |

| Solvent | Chlorobenzene (Anhydrous, 99.8%) | High-boiling point solvent for smooth films |

| Substrate | Fused Silica or Dielectric Mirror | Optical base |

Solution Engineering (The "Dual-Pot" Method)

Critical Insight: Do not mix solids directly. Dissolve components separately to ensure homogeneity and prevent scattering centers.

-

Host Solution (Pot A): Dissolve PMMA in Chlorobenzene to achieve a concentration of 100 mg/mL . Stir at 60°C for 4 hours until optically clear.

-

Active Solution (Pot B): Dissolve the Nickel complex in Chlorobenzene.

-

Target Concentration: The goal is a final doping ratio of 0.5 wt% to 2.0 wt% (Active/Polymer).

-

Calculation: If using 10 mL of Pot A (1g PMMA), dissolve 5–20 mg of Ni-complex in 2 mL of Chlorobenzene.

-

-

Admixture: Slowly add Pot B to Pot A under vigorous stirring. Sonicate for 30 minutes to disrupt aggregates.

-

Filtration: Pass the final mixture through a 0.2 µm PTFE syringe filter . Note: This step is non-negotiable for low-loss optical films.

Phase 2: Solid-State Fabrication Protocol

This phase utilizes spin-coating to create a uniform thin film.[1][2] The film thickness determines the modulation depth.

Fabrication Workflow Diagram

Figure 1: Step-by-step fabrication workflow for polymer-composite saturable absorbers.

Step-by-Step Protocol

-

Substrate Cleaning:

-

Sonicate substrates in Acetone (10 min)

Isopropanol (10 min) -

Dry with Nitrogen gun. Optional: Oxygen plasma treat (30s) to improve adhesion.

-

-

Deposition:

-

Place substrate on spin coater vacuum chuck.

-

Dispense 50–100 µL of the filtered composite solution onto the center.

-

Spin Cycle:

-

Step 1: 500 RPM for 5s (Spread).

-

Step 2: 1500–2000 RPM for 60s (Thinning).

-

-

-

Curing (Baking):

-

Place immediately on a hot plate at 90°C for 2 hours.

-

Causality: Rapid solvent evaporation can cause "orange peel" defects. The 90°C point is below the boiling point of Chlorobenzene (131°C) to allow gradual outgassing without bubble formation.

-

Phase 3: Metrology & Validation (Z-Scan)

To confirm the device works as a saturable absorber, you must measure the Modulation Depth (

Z-Scan Optical Setup

Figure 2: Open-Aperture Z-Scan configuration for measuring nonlinear absorption.

Measurement Protocol

-

Setup: Use a femtosecond or picosecond laser source matching the absorption peak (e.g., 1064 nm or 1550 nm).

-

Open Aperture Scan:

-

Translate the sample through the focal point (Z=0).

-

Measure the total transmission.[3]

-

Signature: A saturable absorber will show a peak in transmission at Z=0 (highest intensity), whereas a reverse saturable absorber (optical limiter) would show a valley.

-

-

Data Analysis: Fit the data to the saturable absorption equation:

Where:- : Saturable loss (Modulation depth).[4]

- : Saturation intensity.

- : Non-saturable loss (scattering/impurity absorption).

Performance Benchmarks

| Parameter | Typical Value (Ni-Complex/PMMA) | Notes |

| Modulation Depth | 1% – 15% | Tunable via concentration & film thickness. |

| Saturation Intensity | 1 – 50 MW/cm² | Depends on the specific dithiolene ligand. |

| Damage Threshold | ~200 – 500 MW/cm² | Lower than crystals; avoid tight focus on the SA. |

| Recovery Time | 0.5 – 5 ps | Suitable for mode-locking. |

Troubleshooting & Optimization

-

Issue: High Non-Saturable Loss (>30%)

-

Cause: Scattering from aggregates.

-

Fix: Improve filtration (0.1 µm filter) or reduce doping concentration. Ensure the Ni-complex is fully soluble in the chosen solvent.

-

-

Issue: Film Delamination

-

Cause: Poor substrate adhesion or humidity.

-

Fix: Use an adhesion promoter (HMDS) or bake the substrate at 120°C prior to coating to remove surface water.

-

-

Issue: Laser Damage (Burning)

-

Cause: Heat accumulation in the polymer.

-

Fix: Operate the laser in "burst mode" during alignment. Increase the laser spot size on the SA to reduce fluence.

-

References

-

Sheik-Bahae, M., et al. (1990). "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics. Link

-

Wang, F., et al. (2008). "Fabrication, characterization and mode locking application of single-walled carbon nanotube/polymer composite saturable absorber." International Journal of Material Forming. Link

-

Azooz, S. M., et al. (2024). "Harnessing tin phthalocyanine for ultrafast mode-locking in an erbium-doped fiber laser." Applied Optics.[4] Link

-

Ensley, T. R., et al. (2012).[5] "Synthesis of a Nickel Bis(dithiolene) Complex with Strong Near-Infrared Two-Photon Absorption." Journal of Physical Chemistry C. Link

-

Lyu, W., et al. (2022). "Nickel Nanoparticles as Broadband Saturable Absorbers for Ultrafast Photonics."[6] Advanced Optical Materials. Link

Sources

Application Notes & Protocols: Near-Infrared Dye Coating Techniques Using Ni(S₂C₂Ph₂)₂

Introduction: Leveraging Ni(S₂C₂Ph₂)₂ for Advanced Near-Infrared Applications

The near-infrared (NIR) spectral window, particularly the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) regions, offers a significant advantage for biomedical applications.[1][2] Light in this range experiences reduced absorption and scattering by biological tissues, enabling deeper penetration and higher signal-to-noise ratios compared to visible light.[3][4][5] This property is invaluable for developing next-generation diagnostics, targeted therapies, and advanced imaging modalities.

Among the diverse classes of NIR-active materials, metal dithiolene complexes have garnered significant interest.[6][7] Specifically, Nickel bis(stilbene-1,2-dithiolate) , with the chemical formula Ni(S₂C₂Ph₂)₂ , stands out as a robust and versatile NIR dye.[8] This neutral complex is characterized by a strong, sharp absorption peak in the NIR-I region, typically around 855 nm in solution, making it an excellent candidate for applications requiring precise wavelength targeting.[8][9]

The primary utility of Ni(S₂C₂Ph₂)₂ in the context of this guide lies in its application as a coating material. By depositing a thin film of this dye onto various substrates—such as nanoparticles, medical implants, or biosensor surfaces—we can impart potent NIR-responsive functionalities. The most prominent of these is photothermal conversion, where the dye absorbs NIR light and efficiently converts it into localized heat. This phenomenon is the cornerstone of photothermal therapy (PTT), a minimally invasive strategy for tumor ablation.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, techniques, and characterization methods for creating functional coatings with Ni(S₂C₂Ph₂)₂. We will explore both solution-based and vapor-deposition techniques, offering detailed protocols and explaining the scientific rationale behind key procedural steps.

Fundamental Properties of Ni(S₂C₂Ph₂)₂

Understanding the intrinsic properties of Ni(S₂C₂Ph₂)₂ is crucial for designing effective coating strategies and troubleshooting experimental outcomes.

| Property | Value / Description | Significance in Coating Applications |

| Chemical Formula | Ni(S₂C₂Ph₂)₂ | The planar, π-conjugated structure is key to its strong NIR absorption.[11] |

| Appearance | Black solid, gives green solutions in non-polar organic solvents.[8] | Solubility in organic solvents like toluene, chloroform, or THF is essential for solution-based coating methods. |

| Molar Mass | 591.45 g/mol | Required for calculating solution concentrations. |

| Key Optical Property | Strong absorption in the NIR-I region (~855 nm).[8][9] | This peak aligns well with common NIR diode lasers used in biomedical research, maximizing energy absorption for applications like PTT. |

| Thermal Stability | Generally high, suitable for vapor deposition techniques. | Allows for solvent-free deposition without significant degradation of the molecule. |

| Solubility | Soluble in organic solvents (e.g., toluene, THF, CH₂Cl₂), insoluble in water. | Hydrophobicity necessitates strategies like polymer encapsulation for aqueous biological applications.[9] |

Core Coating Methodologies

The choice of coating technique is dictated by the substrate's nature (flat, complex, nanoparticle) and the desired film characteristics (thickness, uniformity, purity). We present two major classes of techniques: solution-based and vapor-based methods.

Solution-Based Coating Techniques

These methods involve dissolving Ni(S₂C₂Ph₂)₂ in a suitable organic solvent and applying the solution to a substrate. They are generally accessible, cost-effective, and suitable for a wide range of applications.

3.1.1 Spin Coating

Principle: Spin coating is a procedure used to deposit uniform thin films onto flat substrates.[12] A small amount of the dye solution is placed on the center of the substrate, which is then rotated at high speed. Centrifugal force causes the solution to spread out and the solvent to evaporate, leaving a thin film of the dye. Film thickness is primarily controlled by the solution's viscosity and the rotational speed.

Causality: The final film thickness is a result of the equilibrium between the centrifugal force pulling the liquid off the substrate and the viscous forces resisting this flow. Higher spin speeds or lower viscosity solutions result in thinner films.

Caption: Workflow for the spin coating deposition of Ni(S₂C₂Ph₂)₂.

Protocol: Spin Coating of Ni(S₂C₂Ph₂)₂ on Glass Substrates

-

Substrate Preparation:

-

Clean glass slides (1x1 cm) by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

For enhanced film adhesion, treat the substrates with oxygen plasma for 5 minutes immediately before coating. This process removes organic contaminants and increases surface energy.

-

-

Solution Preparation:

-

Prepare a stock solution of Ni(S₂C₂Ph₂)₂ in toluene at a concentration of 10 mg/mL.

-

Ensure the dye is fully dissolved using a vortex mixer or brief sonication.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could cause defects in the film.

-

-

Deposition:

-

Place the cleaned substrate onto the chuck of the spin coater and apply vacuum.

-

Dispense approximately 100 µL of the filtered dye solution onto the center of the substrate.

-

Immediately initiate the spin program:

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Thinning): 3000 rpm for 45 seconds. (Note: Varying this speed will be the primary method for controlling thickness).

-

-

-

Post-Processing:

-

Carefully remove the coated substrate from the spin coater.

-

Place the substrate on a hotplate at 70°C for 10 minutes to drive off any residual solvent. This "soft bake" step is critical for film stability.

-

3.1.2 Nanoparticle Surface Adsorption for Biomedical Applications

Principle: For applications in drug development, such as PTT, the dye is often coated onto nanoparticles to create a stable, water-dispersible formulation.[9] Due to the hydrophobic nature of Ni(S₂C₂Ph₂)₂, this is typically achieved by co-precipitation with an amphiphilic polymer, such as Pluronic® F-127. The hydrophobic blocks of the polymer interact with the dye, while the hydrophilic blocks face the aqueous environment, forming a stable micelle-like structure.[9]

Causality: This self-assembly is driven by hydrophobic interactions. Encapsulating the dye within a biocompatible polymer shell prevents its aggregation in aqueous media, enhances its stability in biological fluids, and can prolong its circulation time in vivo.[9]

Caption: Self-assembly workflow for coating nanoparticles with Ni(S₂C₂Ph₂)₂.

Protocol: Preparation of Ni(S₂C₂Ph₂)₂-Loaded F-127 Nanoparticles

-

Solution Preparation:

-

Organic Phase: Dissolve 2 mg of Ni(S₂C₂Ph₂)₂ in 1 mL of tetrahydrofuran (THF).

-

Aqueous Phase: Dissolve 20 mg of Pluronic® F-127 in 10 mL of deionized water. Stir until fully dissolved.

-

-

Nanoprecipitation:

-

While vigorously stirring the aqueous polymer solution, rapidly inject the organic dye solution using a syringe. The solution should immediately become turbid as nanoparticles begin to form.

-

Continue to stir the mixture in an open beaker for at least 4 hours at room temperature to allow for the complete evaporation of the THF.

-

-

Purification:

-

To remove any free dye and excess polymer, purify the nanoparticle suspension.

-

Method A (Dialysis): Transfer the suspension to a dialysis tube (e.g., 10 kDa MWCO) and dialyze against 2 L of deionized water for 24 hours, changing the water 3-4 times.

-

Method B (Centrifugal Filtration): Use a centrifugal filter unit (e.g., 10 kDa MWCO) to wash the nanoparticles. Add the suspension to the filter unit, centrifuge, discard the filtrate, and re-suspend the nanoparticles in fresh deionized water. Repeat this process three times.

-

-

Final Formulation & Storage:

-

After purification, pass the nanoparticle suspension through a 0.22 µm sterile filter for sterilization.

-

Store the final formulation at 4°C, protected from light.

-

Vapor-Based Coating Techniques

Vapor deposition methods are performed under vacuum and are solvent-free, resulting in high-purity films.[13]

3.2.1 Physical Vapor Deposition (PVD) / Thermal Evaporation

Principle: PVD involves the vaporization of a solid material in a vacuum chamber, which then condenses onto a substrate to form a thin film.[14] For Ni(S₂C₂Ph₂)₂, this is typically done via thermal evaporation, where the dye powder is placed in a crucible (e.g., a tungsten boat) and heated by passing a high current through it until it sublimes. The vapor travels in a line-of-sight path and deposits on the cooler substrate.

Causality: The high vacuum (~10⁻⁶ Torr) is essential for two reasons: it lowers the sublimation temperature of the dye and it increases the mean free path of the vaporized molecules, ensuring they travel directly to the substrate without colliding with background gas molecules. This results in a very pure and uniform coating.[13][15]

Caption: General workflow for a Physical Vapor Deposition (PVD) process.

Protocol: PVD of Ni(S₂C₂Ph₂)₂

-

Preparation:

-

Clean the substrate as described in the spin coating protocol (Section 3.1.1).

-

Load 10-20 mg of Ni(S₂C₂Ph₂)₂ powder into a tungsten evaporation boat.

-

Mount the cleaned substrate in the holder directly above the boat, at a distance of 15-20 cm.

-

-

Deposition:

-

Seal the vacuum chamber and pump down to a base pressure of at least 5 x 10⁻⁶ Torr.

-

Slowly increase the current supplied to the tungsten boat. Monitor the material carefully; it should sublime without melting or "spitting."

-

Open the shutter between the source and the substrate to begin deposition.

-

Monitor the film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate is 0.1-0.2 Å/second.

-

Once the desired thickness is achieved (e.g., 50 nm), close the shutter and turn off the power to the source.

-

-

Post-Processing:

-

Allow the system and substrate to cool down for at least 30 minutes before venting the chamber to atmospheric pressure with dry nitrogen.

-

Remove the coated substrate for characterization.

-

Quality Control and Coating Characterization

Validating the presence, quality, and functionality of the Ni(S₂C₂Ph₂)₂ coating is a critical step.[16]

| Technique | Purpose | Expected Result for Ni(S₂C₂Ph₂)₂ |

| UV-Vis-NIR Spectroscopy | Confirm presence and optical integrity of the dye. | A distinct, strong absorption peak between 850-1040 nm (peak may redshift in solid-state or nanoparticle form compared to solution).[9][11][17] |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology and uniformity. | For a good coating, a smooth, crack-free surface should be observed.[18] |

| Atomic Force Microscopy (AFM) | Measure film thickness and surface roughness. | Provides quantitative data on film uniformity at the nanoscale.[14] |

| Dynamic Light Scattering (DLS) | Measure size and size distribution of coated nanoparticles. | For nanoparticle formulations, confirms the hydrodynamic diameter and polydispersity index (PDI). |

| Photothermal Conversion Test | Assess functional performance for PTT applications. | A significant temperature increase in the sample when irradiated with an appropriate NIR laser (e.g., 808 nm or 1064 nm).[9][19] |

Protocol: Measuring Photothermal Conversion

-

Place 1 mL of the Ni(S₂C₂Ph₂)₂-coated nanoparticle suspension in a quartz cuvette. Use deionized water as a negative control.

-

Record the initial temperature (T₀).

-

Irradiate the center of the suspension with a continuous-wave NIR laser (e.g., 1064 nm) at a power density of 1 W/cm².[9][19]

-

Record the temperature of the solution every 30 seconds for 10 minutes using a thermocouple probe.

-

Plot temperature change (ΔT) versus time. A successful photothermal agent will show a rapid and significant temperature increase compared to the control.

References

-

Macsen Labs. (2024). NIR dyes in Bioimaging: A Comprehensive Research. Macsen Labs. [Link]

-

Sadoqi, M., et al. (n.d.). Near-infrared Molecular Probes for In Vivo Imaging. PMC. [Link]

-

Ahmad, Z., et al. (2022). Thin Films Characterization and Study of N749-Black Dye for Photovoltaic Applications. MDPI. [Link]

-

UNT Health Science Center. (n.d.). In vivo imaging and biodistribution of near infrared dye loaded brain-metastatic-breast-cancer-cell-membrane coated polymeric nanoparticles. UNT Health Science Center. [Link]

-

Kilin, V., et al. (2025). Innovative and sustainable approaches to NIR-active coatings for next-generation medical devices. Chemical Communications (RSC Publishing). [Link]

-

Pandey, S., et al. (n.d.). Characterization of Near Infrared-Dye Colored Fabrics Using Hyperspectral Imaging. PMC. [Link]

-

AZoM. (2024). How Near-Infrared Spectroscopy (NIRS) Can Be Used for Quality Control in Ink and Paint Manufacturing. AZoM. [Link]

-

D'Amato, E., et al. (n.d.). Assembling Near-Infrared Dye on the Surface of Near-Infrared Silica-Coated Copper Sulphide Plasmonic Nanoparticles. PMC. [Link]

-

Wikipedia. (n.d.). Nickel bis(stilbenedithiolate). Wikipedia. [Link]

-

Polispec. (2024). Revolutionizing Cathodic Electrocoating with NIR Spectroscopy. Polispec. [Link]

-

MDPI. (2025). Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths. MDPI. [Link]

-

ResearchGate. (n.d.). Vapor-Deposition Techniques | Request PDF. ResearchGate. [Link]

-

MDPI. (2022). Natural Dyes Used as Organic Coatings UV Protecting for Food Packages. MDPI. [Link]

-

NBchao.Com. (n.d.). Coating Near infrared radiation and high infrared drying method. NBchao.Com. [Link]

-

ACS Publications. (2024). Recent Advances in NIR-II Materials for Biomedical Applications. ACS Publications. [Link]

-

Frontiers. (2022). Recent advances in small molecule dye-based nanotheranostics for NIR-II photoacoustic imaging-guided cancer therapy. Frontiers. [Link]

-

RSC Publishing. (n.d.). Innovative and sustainable approaches to NIR-active coatings for next-generation medical devices. Chemical Communications. [Link]

-

Topwell. (n.d.). NIR 1072nm Near Infrared absorbing dye for NIR absobing filter. Topwell. [Link]

-

ACS Publications. (n.d.). Near-infrared absorbing dyes. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Near-infrared coating of equipment. (a) Emission response of the.... ResearchGate. [Link]

-

Escobedo, J. O., et al. (n.d.). NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. PMC. [Link]

-

CORE. (n.d.). NIR Dyes for Bioimaging Applications. CORE. [Link]

-

ResearchGate. (2025). Quality by Design, Part II: Application of NIR Spectroscopy to Monitor the Coating Process for a Pharmaceutical Sustained Release Product. ResearchGate. [Link]

-

Antaris, A. L., et al. (2015). A small-molecule dye for NIR-II imaging. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Synthesis, structure and optical limiting effect of two new nickel complexes containing strongly bound geometrically fixed multi-sulfur 1,2-dithiolene ligands showing remarkable near-IR absorption. Journal of Materials Chemistry. [Link]

-

PubMed. (2021). Tunable NIR Absorption Property of a Dithiolene Nickel Complex: A Promising NIR-II Absorption Material for Photothermal Therapy. PubMed. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, structural characterization, electrochemical investigation, and near-infrared absorption of bis(dithiolene)nickel(II). Indian Academy of Sciences. [Link]

-

Ivyspring. (2022). Theranostics NIR-II responsive PEGylated nickel nanoclusters for photothermal enhanced chemodynamic synergistic oncotherapy. Ivyspring. [Link]

-

ACS Figshare. (2019). Synthesis of Mono- and Diiron Dithiolene Complexes as Hydrogenase Models by Dithiolene Transfer Reactions, Including the Crystal Structure of [{Ni(S2C2Ph2)}6]. Organometallics. [Link]

-

Dove Medical Press. (2020). Applications of Inorganic Nanomaterials in Photothermal Therapy Based on Combinational Cancer Treatment. Dove Medical Press. [Link]

-

ResearchGate. (n.d.). Physical Vapor Deposition Techniques | Request PDF. ResearchGate. [Link]

-

PMC. (n.d.). Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications. PMC. [Link]

-

Scholars Research Library. (n.d.). Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. Scholars Research Library. [Link]

-

Beilstein Journals. (2021). Towards new NIR dyes for free radical photopolymerization processes. Beilstein Journals. [Link]

-

PMC. (2022). Recent Advances in the Removal of Organic Dyes from Aqueous Media with Conducting Polymers, Polyaniline and Polypyrrole, and Their Composites. PMC. [Link]

-

UMass ScholarWorks. (n.d.). Vapor Deposition Strategies for Tuning Surface and Interface Chemistry for Optoelectronics and Biosensors. UMass ScholarWorks. [Link]

-

PMC. (n.d.). Nanoparticle-Mediated Photothermal Therapy Limitation in Clinical Applications Regarding Pain Management. PMC. [Link]

-

ResearchGate. (2004). Dithiolene Chemistry: Synthesis, Properties, and Applications, Volume 52. ResearchGate. [Link]

-

SIOC Journals. (n.d.). Synthesis and Properties of Extended Bis-1,2-dithiolene Nickel Complexes Substituted with Unsaturated Group. SIOC Journals. [Link]

-

RSC Publishing. (2021). Conducting chiral nickel(ii) bis(dithiolene) complexes: structural and electron transport modulation with the charge and the number of stereogenic centres. Journal of Materials Chemistry C. [Link]

-

chemeurope.com. (n.d.). Dithiolene. chemeurope.com. [Link]

-

MDPI. (n.d.). Photothermal Therapy with HER2-Targeted Silver Nanoparticles Leading to Cancer Remission. MDPI. [Link]

-

MDPI. (n.d.). Efficient Removal of Organic Dye from Aqueous Solution Using Hierarchical Zeolite-Based Biomembrane: Isotherm, Kinetics, Thermodynamics and Recycling Studies. MDPI. [Link]

-

JSciMed Central. (2025). Review on Adsorption Techniques for the Removal of Toxic Organic Dyes: Water Treatment Technology. JSciMed Central. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macsenlab.com [macsenlab.com]

- 4. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]

- 5. Innovative and sustainable approaches to NIR-active coatings for next-generation medical devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, structure and optical limiting effect of two new nickel complexes containing strongly bound geometrically fixed multi-sulfur 1,2-dithiolene ligands showing remarkable near-IR absorption - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Dithiolene [chemeurope.com]

- 8. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]

- 9. Tunable NIR Absorption Property of a Dithiolene Nickel Complex: A Promising NIR-II Absorption Material for Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [scholarworks.umass.edu]

- 16. azom.com [azom.com]

- 17. Assembling Near-Infrared Dye on the Surface of Near-Infrared Silica-Coated Copper Sulphide Plasmonic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thno.org [thno.org]

High-Performance Passive Mode-Locking of 1064 nm Lasers Using Nickel Dithiolene (BDN) Complexes

Abstract

This application note details the protocol for utilizing Bis(4-dimethylaminodithiobenzil)nickel (BDN) and its derivatives as saturable absorbers (SAs) for passive mode-locking of solid-state infrared lasers (Nd:YAG, Nd:Glass, Nd:YVO₄). Unlike active mode-locking, which requires complex external electronics, nickel dithiolene dyes offer a robust, cost-effective, and self-validating method to generate picosecond pulses (10–100 ps). This guide is intended for laser physicists and R&D scientists, with specific relevance to bio-imaging engineers (e.g., multiphoton microscopy sources) in drug development.

Material Science & Mechanism

The Nickel Dithiolene Advantage

Nickel dithiolene complexes are planar transition metal dyes exhibiting intense absorption in the near-infrared (NIR) region (0.7–1.4 µm). For 1064 nm applications, the industry standard is BDN (Bis(4-dimethylaminodithiobenzil)nickel).[1]

Key Properties:

-

Photostability: Superior to cyanine dyes (e.g., Kodak 9860) due to the structural rigidity of the dithiolene core.

-

Relaxation Time (

): Tunable from 2–10 ns (in non-polar solvents) down to <10 ps (in specific polar solvents or polymer matrices), enabling the transition from Q-switching to Mode-locking. -

Absorption Cross-Section: High

(

Mechanism of Action

The dye acts as a fast optical gate. As the intracavity intensity rises, the dye absorbs photons, promoting electrons from the ground state (